2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-N-(4-methylphenyl)acetamide
Description
The exact mass of the compound this compound is 337.14264148 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-oxoimidazol-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-14-3-5-15(6-4-14)20-18(23)13-21-11-12-22(19(21)24)16-7-9-17(25-2)10-8-16/h3-12H,13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDCJVHWIUCGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=CN(C2=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-N-(4-methylphenyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and other pharmacological effects based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{18}H_{20}N_2O_3
- Molecular Weight : 316.36 g/mol
Antibacterial Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing methoxy and methyl groups on phenyl rings have shown enhanced activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 µM |
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These results suggest that the presence of electron-donating groups enhances the antibacterial efficacy of the compound .
Antifungal Activity
The compound's antifungal potential has also been explored, particularly against pathogenic fungi such as Candida albicans. The MIC values indicate moderate to good antifungal activity:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
The structure-activity relationship (SAR) studies highlight that modifications on the phenyl ring significantly influence antifungal activity .
The proposed mechanism of action for this compound involves interaction with bacterial enzymes and fungal cell membrane components. The imidazole ring is known to interfere with enzyme systems in microorganisms, potentially inhibiting critical metabolic pathways .
Case Studies
Several studies have focused on the biological evaluation of related compounds, providing insights into structure-function relationships:
- Study on Alkaloids : A study reported that alkaloids with similar substitutions exhibited potent antibacterial and antifungal activities, reinforcing the significance of functional groups in enhancing biological effects .
- Synthesis and Characterization : Research involving the synthesis of related imidazole derivatives indicated promising antimicrobial properties, suggesting that modifications to the imidazole core can yield compounds with enhanced efficacy .
Scientific Research Applications
Chemical Information
- IUPAC Name : 2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-N-(4-methylphenyl)acetamide
- Molecular Formula : C18H20N2O3
- Molecular Weight : 312.36 g/mol
Structural Features
The compound features an imidazole ring, which is known for its biological activity. The presence of methoxy and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with imidazole rings exhibit anticancer properties. Studies have shown that similar derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives of imidazole have been investigated for their ability to target specific cancer pathways, such as the PI3K/Akt/mTOR signaling pathway.
Antimicrobial Properties
Compounds similar to this compound have demonstrated antimicrobial activity against a range of pathogens. The imidazole moiety is particularly effective against bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Enzyme Inhibition
This compound may act as an enzyme inhibitor, affecting various biochemical pathways. For instance, some studies suggest that imidazole derivatives can inhibit enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders.
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry evaluated a series of imidazole derivatives for their anticancer activity. The results indicated that compounds with similar structures to our target compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
In a study focusing on antimicrobial properties, researchers tested various imidazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics, indicating their potential as new antimicrobial agents.
Case Study 3: Enzymatic Activity
Research published in Bioorganic & Medicinal Chemistry Letters explored the inhibition of specific enzymes by imidazole-based compounds. The study highlighted that certain analogs demonstrated potent inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic Hydrolysis | HCl (concentrated), reflux | 3-(4-Methoxyphenyl)-2-oxoimidazoline + 4-methylphenylacetic acid | Complete cleavage occurs within 6–8 hours at 80°C. |
| Basic Hydrolysis | NaOH (aqueous), ethanol reflux | Sodium salt of acetic acid derivative + 4-methylaniline | Requires prolonged heating (12+ hours). |
Mechanistic Insight :
-
The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide (basic) on the carbonyl carbon, leading to tetrahedral intermediate formation and subsequent bond cleavage .
Nucleophilic Substitution
The acetamide’s carbonyl group is susceptible to nucleophilic substitution:
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Aminolysis | Primary amines (e.g., methylamine) | DMF, 60°C, 24 hours | Substituted amides (e.g., N-methyl derivatives) |
| Alcoholysis | Methanol, catalytic H₂SO₄ | Reflux, 48 hours | Methyl ester + 4-methylaniline |
Key Factors :
-
Electron-withdrawing groups on the aromatic ring reduce reactivity due to decreased electrophilicity of the carbonyl.
Reduction Reactions
Selective reduction of functional groups has been reported:
Yield Considerations :
-
LiAlH₄ reductions typically achieve 60–75% yields for analogous compounds, while NaBH₄ reductions (e.g., in related imidazolones) yield ~57% .
Electrophilic Aromatic Substitution
The methoxyphenyl and methylphenyl groups direct electrophilic attacks:
| Reaction Type | Reagents | Position | Products |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy group | Nitro-substituted derivative |
| Sulfonation | H₂SO₄ (fuming) | Meta to methyl group | Sulfonic acid derivative |
Regioselectivity :
-
Methoxy groups activate the aromatic ring, favoring para/ortho substitution, while methyl groups are weakly activating but meta-directing .
Imidazolone Ring Modifications
The 2-oxoimidazoline ring participates in ring-opening and alkylation:
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Alkylation | CH₃I, Cs₂CO₃ | DMF, RT, 24 hours | N-Alkylated imidazolone derivative |
| Ring-Opening | HCl (6M), reflux | 12 hours | 3-(4-Methoxyphenyl)urea + acetic acid |
Stability Notes :
Oxidation Reactions
Controlled oxidation targets specific sites:
| Target Group | Reagents | Products | Efficiency |
|---|---|---|---|
| Benzylic C-H | KMnO₄ (acidic) | Carboxylic acid derivative | Low yield (~30%) due to steric hindrance |
| Methoxy to Quinone | DDQ (excess) | Oxidized quinone structure | Not observed under standard conditions |
Spectroscopic Characterization of Products
Key techniques for verifying reaction outcomes include:
-
IR Spectroscopy : Confirms loss/gain of functional groups (e.g., C=O at ~1680 cm⁻¹ for amides) .
-
NMR :
-
Mass Spectrometry : Molecular ion peaks matching expected masses (e.g., m/z 342.39 for parent compound) .
Stability and Degradation
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-N-(4-methylphenyl)acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Imidazolone Core Formation : Condensation of 4-methoxyphenyl isocyanate with ethyl acetoacetate under basic conditions to form the 2-oxoimidazoline scaffold.
Acetamide Coupling : React the intermediate with 4-methylphenylamine using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous dichloromethane, as described for analogous acetamide syntheses .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol/water.
- Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using H NMR (e.g., imidazolone proton at δ 7.2–7.4 ppm) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- H/C NMR : Assign aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl and methylphenyl groups) and carbonyl signals (imidazolone C=O at ~170 ppm). Use 2D NMR (HSQC, HMBC) to resolve overlapping signals .
- X-ray Crystallography : Determine molecular conformation and hydrogen-bonding patterns (e.g., dimerization via N–H···O interactions, as seen in structurally related acetamides) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns.
Q. How is the preliminary biological activity of this compound assessed?
- Methodological Answer :
- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC calculations. Include positive controls (e.g., doxorubicin) .
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Mechanistic Studies : Evaluate enzyme inhibition (e.g., COX-2, TNF-α) via ELISA or fluorometric assays, given structural similarities to bioactive imidazolones .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer :
- Flow Chemistry : Use continuous-flow reactors to enhance mixing and thermal control during imidazolone formation, reducing side products .
- DoE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design can identify critical factors affecting yield .
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer scaling .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Reproducibility Checks : Repeat assays under standardized conditions (e.g., cell passage number, serum batch).
- Meta-Analysis : Compare data across studies using tools like Forest plots to assess heterogeneity. For example, discrepancies in IC values may arise from assay protocols (e.g., incubation time variations) .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm target specificity if conflicting mechanisms are proposed.
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular Docking : Model interactions with targets (e.g., COX-2 PDB: 5KIR) using AutoDock Vina. Focus on the methoxyphenyl group’s role in hydrophobic pocket binding .
- QSAR Modeling : Train a model with descriptors like logP, polar surface area, and H-bond acceptors using datasets of imidazolone derivatives. Validate with leave-one-out cross-validation .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes under physiological conditions.
Q. How to design experiments for evaluating metabolic stability?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with rat/human liver microsomes (0.5 mg/mL) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess isoform-specific interactions .
- Metabolite Identification : Employ UPLC-QTOF-MS with MSE data acquisition to detect phase I/II metabolites (e.g., hydroxylation at the imidazolone ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
